![molecular formula C15H18F3NO2 B7632533 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide, also known as YH249, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has the potential to be used in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
作用機序
The mechanism of action of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide involves the inhibition of a specific protein target, which is involved in various cellular processes, including cell growth, survival, and differentiation. This compound binds to this protein target with high affinity and specificity, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of tumor growth, the suppression of inflammation, and the modulation of immune responses.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. This compound is metabolized primarily through hepatic metabolism and excreted renally. In preclinical studies, this compound has shown low toxicity and no significant adverse effects on normal tissues and organs. This compound has also been shown to penetrate the blood-brain barrier, suggesting its potential utility in the treatment of central nervous system disorders.
実験室実験の利点と制限
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has several advantages for lab experiments, including its high potency and specificity, its favorable pharmacokinetic profile, and its low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments. In addition, the high cost of this compound may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide. One area of interest is the optimization of the synthesis method to improve the yield and scalability of this compound production. Another area of interest is the elucidation of the molecular mechanisms underlying the antitumor, anti-inflammatory, and immunomodulatory effects of this compound. Further preclinical studies are also needed to evaluate the efficacy and safety of this compound in various disease models, including in vivo models of cancer, inflammation, and autoimmune disorders. Finally, clinical trials are needed to evaluate the potential utility of this compound in the treatment of human diseases.
合成法
The synthesis of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide involves several steps, including the preparation of 2-hydroxycyclopentanone, the synthesis of 3-(2-hydroxycyclopentyl)propylamine, and the coupling of the resulting amine with 2,3,6-trifluorobenzoyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been optimized and validated, and the purity and identity of this compound have been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer models, this compound has shown potent antitumor activity, inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis and inhibit angiogenesis in tumor cells. In inflammation and autoimmune models, this compound has demonstrated anti-inflammatory and immunomodulatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells.
特性
IUPAC Name |
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c16-10-6-7-11(17)14(18)13(10)15(21)19-8-2-4-9-3-1-5-12(9)20/h6-7,9,12,20H,1-5,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWFQJITCNEQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CCCNC(=O)C2=C(C=CC(=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)
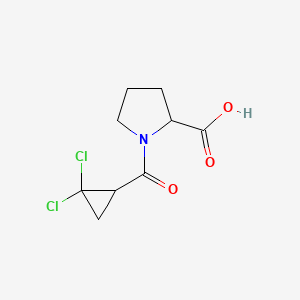
![2-Amino-1-[2-(furan-2-yl)-4-methylpiperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7632471.png)

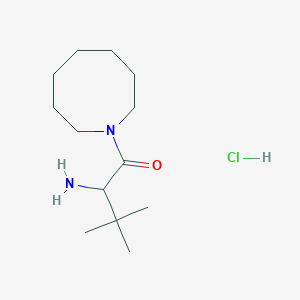
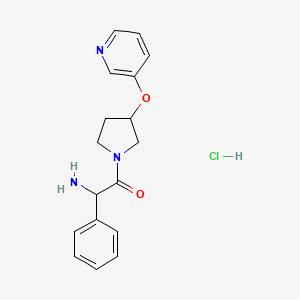
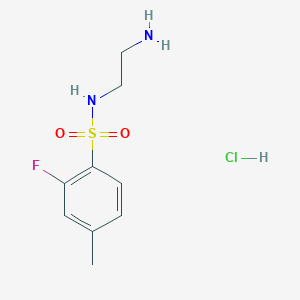
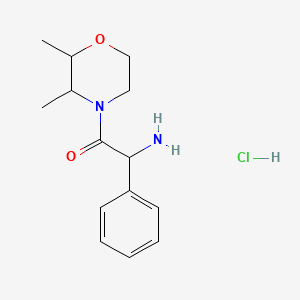
![2-Amino-1-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632498.png)
![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
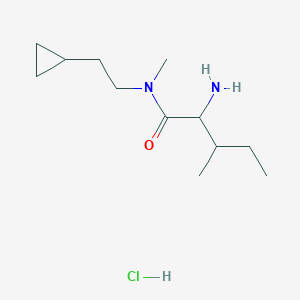
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
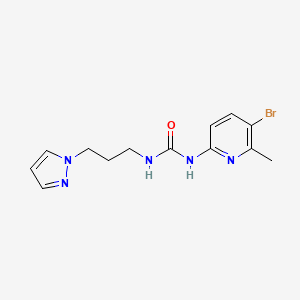
![2-(4,5-dicyanoimidazol-1-yl)-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7632555.png)